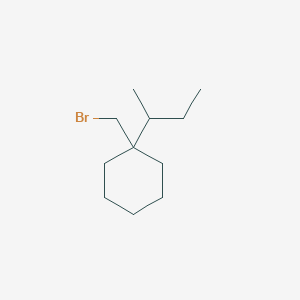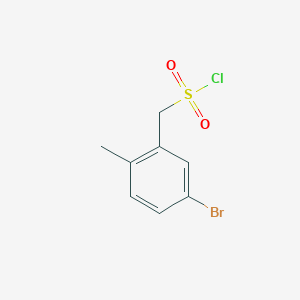
(5-Bromo-2-methylphenyl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-2-methylphenyl)methanesulfonyl chloride: is an organosulfur compound with the molecular formula C₈H₈BrClO₂S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a 5-bromo-2-methylphenyl ring. This compound is primarily used in organic synthesis and serves as an intermediate in the preparation of various chemical products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-methylphenyl)methanesulfonyl chloride typically involves the reaction of 5-bromo-2-methylphenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: (5-Bromo-2-methylphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfones.
Oxidation Reactions: It can be oxidized to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Major Products Formed:
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfones: Formed through reduction reactions.
Sulfonic Acids: Formed through oxidation reactions.
Applications De Recherche Scientifique
Chemistry: (5-Bromo-2-methylphenyl)methanesulfonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the preparation of sulfonamides and sulfones .
Biology and Medicine: In biological research, this compound is used to modify biomolecules and study their interactions. It is also used in the synthesis of potential drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of dyes and pigments .
Mécanisme D'action
The mechanism of action of (5-Bromo-2-methylphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in organic synthesis to introduce the methanesulfonyl group into target molecules .
Comparaison Avec Des Composés Similaires
Methanesulfonyl chloride: The parent compound, which lacks the 5-bromo-2-methylphenyl group.
(4-Bromo-2-methylphenyl)methanesulfonyl chloride: A regioisomer with the bromo group at the 4-position instead of the 5-position.
(5-Bromo-2-chlorophenyl)methanesulfonyl chloride: A similar compound with a chlorine atom instead of a methyl group.
Uniqueness: (5-Bromo-2-methylphenyl)methanesulfonyl chloride is unique due to the presence of both the bromo and methyl groups on the phenyl ring. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C8H8BrClO2S |
|---|---|
Poids moléculaire |
283.57 g/mol |
Nom IUPAC |
(5-bromo-2-methylphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H8BrClO2S/c1-6-2-3-8(9)4-7(6)5-13(10,11)12/h2-4H,5H2,1H3 |
Clé InChI |
LEZTYDAHOKCJQG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)Br)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



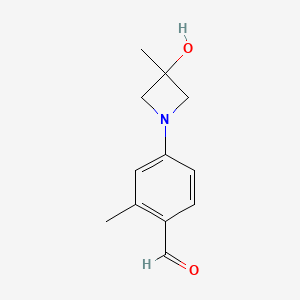
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(2-methylpropyl)-1,3-oxazole-5-carboxylic acid](/img/structure/B13202695.png)

![2-[(2-Fluorophenyl)sulfanyl]acetaldehyde](/img/structure/B13202708.png)
![4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid](/img/structure/B13202713.png)
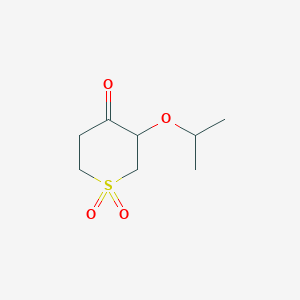
![4,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13202725.png)
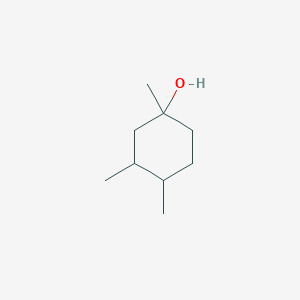

![1-[(tert-Butoxy)carbonyl]-5-(piperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13202772.png)
![N-[4-(2-Aminopropan-2-YL)phenyl]acetamide](/img/structure/B13202775.png)
![2,2-Difluoro-3-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-amine](/img/structure/B13202780.png)
